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molecular formula C17H23N3O3S B8562734 5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide CAS No. 62275-72-3

5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8562734
M. Wt: 349.4 g/mol
InChI Key: LLEXFZAWSJRTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04247550

Procedure details

To a solution of (3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine (8.8 g; prepared as described in Example 136) in 2-methoxyethanol (90 ml), palladium (10%) on carbon (4.0 g) is added and the mixture is hydrogenated. After about 5 hours the theoretical amount of hydrogen has been absorbed, and the mixture is heated on a steam-bath and filtered to remove the catalyst. The filtrate is evaporated in vacuo and the residue triturated with water to yield crude 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine. The crude amine is dissolved in formic acid (50 ml), whereafter the solution is evaporated in vacuo. The residue is recrystallized from a mixture of ethanol and 2-methoxyethanol to yield, after filtration and drying, 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine formate hemihydrate with a melting point of 224°-226° C.
Name
(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:18]=[C:19]([S:28](=[O:31])(=[O:30])[NH2:29])[C:20]=1[O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:9][NH:10]CC1C=CC=CC=1)[CH2:2][CH2:3][CH3:4]>COCCO.[Pd]>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:18]=[C:19]([S:28](=[O:31])(=[O:30])[NH2:29])[C:20]=1[O:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[CH2:9][NH2:10])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine
Quantity
8.8 g
Type
reactant
Smiles
C(CCC)NC=1C=C(CNCC2=CC=CC=C2)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
COCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 5 hours the theoretical amount of hydrogen has been absorbed
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam-bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with water

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C=C(CN)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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